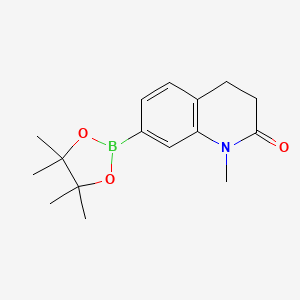
(R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of (R)-4-methylmorpholine with a suitable amine source under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is isolated through crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. The process involves large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions: (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.
Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation can produce corresponding oxo-compounds, while reduction can lead to the formation of amines.
科学的研究の応用
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: It is utilized in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic uses and is investigated for its pharmacological properties.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the application and the biological system involved.
類似化合物との比較
Piperidine
Morpholine
3-Aminopiperidine
Uniqueness: (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
[(3R)-4-methylmorpholin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACPOBIHPMAKK-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8098063.png)




![2-[[4-(Boc-amino)methyl]phenoxy]acetic acid](/img/structure/B8098080.png)

![Benzo[d]isoxazole-4-boronic acid pinacol ester](/img/structure/B8098102.png)

